Fostriecina
Descripción general
Descripción
La fosfotrecinna sódica es un monoéster de fosfato de origen natural derivado de la bacteria del suelo Streptomyces pulveraceus. Pertenece a una clase de productos naturales que caracteristicamente contienen un éster de fosfato, una lactama α,β-insaturada y una cadena lineal dieno o trieno conjugada. La fosfotrecinna sódica es conocida por su potente e inhibición selectiva de las proteínas serina/treonina fosfatasas, así como la topoisomerasa II del ADN .
Aplicaciones Científicas De Investigación
La fosfotrecinna sódica tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como herramienta para estudiar las proteínas fosfatasas y la topoisomerasa II del ADN.
Biología: Se investiga su papel en el crecimiento celular, la división celular y la transducción de señales.
Medicina: Se explora su actividad antitumoral contra la leucemia, el cáncer de pulmón, el cáncer de mama y el cáncer de ovario.
Industria: Se utiliza en el desarrollo de nuevos agentes terapéuticos y herramientas de investigación bioquímica
Mecanismo De Acción
La fosfotrecinna sódica ejerce sus efectos inhibiendo las proteínas serina/treonina fosfatasas, específicamente PP2A y PP4, con valores de IC50 de 1,5 nM y 3,0 nM, respectivamente. También inhibe la topoisomerasa II del ADN. La inhibición de estas enzimas interrumpe el crecimiento celular, la división celular y las vías de transducción de señales, lo que lleva a la apoptosis de las células cancerosas. Los objetivos moleculares y las vías involucradas incluyen la regulación de la apoptosis mediante la activación de linfocitos T citotóxicos y células asesinas naturales, así como la transcripción y replicación del virus de la inmunodeficiencia humana-1 (VIH-1) .
Safety and Hazards
Direcciones Futuras
The unique ability of fostriecin to inhibit several protein phosphatases has inspired studies of its mechanism-of-action . Of particular interest is the potency and selectivity of fostriecin’s inhibition, and the resulting broad-ranging cancer cell cytotoxicity . This activity has generated a great deal of interest, and fostriecin is being explored as a potential anti-cancer agent .
Análisis Bioquímico
Biochemical Properties
Fostriecin is a known potent and selective inhibitor of protein serine/threonine phosphatases, as well as DNA topoisomerase II . Due to its activity against protein phosphatases PP2A and PP4 (IC50 1.5nM and 3.0nM, respectively) which play a vital role in cell growth, cell division, and signal transduction, fostriecin was looked into for its antitumor activity .
Cellular Effects
Fostriecin exhibits antitumor activity against a wide spectrum of tumor cells in vitro and has excellent activity against L1210 and P388 leukemias in vivo . It rapidly inhibits DNA, RNA and protein synthesis . Fostriecin treatment triggers an anti-tumor immune response via STAT1 activation resulting in increased expression of pro-inflammatory cytokines .
Molecular Mechanism
Fostriecin’s activity is thought to be due to PP2A’s assumed role in regulating apoptosis of cells by activating cytotoxic T-lymphocytes and natural killer cells involved in tumor surveillance, along with human immunodeficiency virus-1 (HIV-1) transcription and replication .
Temporal Effects in Laboratory Settings
Fostriecin causes a delayed inhibition of replicative DNA synthesis in human cells, consistent with a role for DNA topoisomerase II (its target enzyme) at a late stage in replication . Fostriecin does not inhibit UV induced excision repair .
Dosage Effects in Animal Models
The data obtained from the Phase 1 trials suggests that plasma levels of fostriecin shown to have antitumor activity in animals can be achieved in humans .
Metabolic Pathways
The gene cluster for fostriecin consists of 21 open reading frames (ORFs) that encode for six modular type I polyketide synthases and seven tailoring enzymes . These enzymes within the fos gene have the nomenclature FosA-FosM, though not all are used in the biosynthesis of the target molecule .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de fosfotrecinna sódica implica varios pasos, incluyendo la dihidroxilación de Sharpless para establecer la estereoquímica absoluta en las posiciones C-8/9 y una alilación de Leighton para establecer la posición C-5 del producto natural. En síntesis formales, se utiliza una transferencia de hidrógeno de Noyori de un ynone para establecer la posición C-11, mientras que la síntesis total emplea una combinación de dihidroxilación asimétrica y reducción de Pd-π-alilo para establecer la posición C-11. Finalmente, se utiliza una hidroboración trans del alquino C-12/13 en combinación con un acoplamiento cruzado de Suzuki para establecer el Z,Z,E-trieno de la fosfotrecinna .
Métodos de producción industrial: La producción industrial de fosfotrecinna sódica típicamente implica procesos de fermentación utilizando Streptomyces pulveraceus. El caldo de fermentación se somete luego a varios pasos de purificación, incluyendo extracción con solventes, cromatografía y cristalización, para aislar y purificar la fosfotrecinna sódica .
Análisis De Reacciones Químicas
Tipos de reacciones: La fosfotrecinna sódica experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: La fosfotrecinna sódica se puede oxidar para formar varios derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar las cadenas de lactama y dieno/trieno.
Sustitución: Las reacciones de sustitución pueden ocurrir en el grupo éster de fosfato.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio e hidruro de sodio y boro.
Sustitución: Las reacciones de sustitución a menudo implican nucleófilos como aminas y alcoholes.
Productos principales: Los productos principales formados a partir de estas reacciones incluyen derivados oxidados, cadenas de lactama y dieno/trieno reducidas y ésteres de fosfato sustituidos .
Comparación Con Compuestos Similares
La fosfotrecinna sódica está estructuralmente relacionada con otros productos naturales como la citostatina y la foslactomicina. Estos compuestos también contienen un éster de fosfato, una lactama α,β-insaturada y una cadena lineal dieno o trieno conjugada. La fosfotrecinna sódica es única en su potente e inhibición selectiva de las proteínas fosfatasas PP2A y PP4, así como en su actividad antitumoral .
Compuestos similares:
- Citostatina
- Foslactomicina
La fosfotrecinna sódica destaca por su alta potencia y selectividad, lo que la convierte en un compuesto valioso para la investigación científica y potenciales aplicaciones terapéuticas .
Propiedades
IUPAC Name |
sodium;[(1E,3R,4R,6R,7Z,9Z,11E)-3,6,13-trihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27O9P.Na/c1-19(23,12-11-16-9-7-10-18(22)27-16)17(28-29(24,25)26)14-15(21)8-5-3-2-4-6-13-20;/h2-8,10-12,15-17,20-21,23H,9,13-14H2,1H3,(H2,24,25,26);/q;+1/p-1/b3-2-,6-4+,8-5-,12-11+;/t15-,16+,17+,19+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUIKNRVGYFSHL-IAVQPKKASA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC1CC=CC(=O)O1)(C(CC(C=CC=CC=CCO)O)OP(=O)(O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](/C=C/[C@H]1CC=CC(=O)O1)([C@@H](C[C@H](/C=C\C=C/C=C/CO)O)OP(=O)(O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26NaO9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Water > 300 (mg/mL), Methanol 20 (mg/mL) | |
Record name | FOSTRIECIN | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/339638%20(1992).txt | |
Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
87860-39-7 | |
Record name | Fostriecin sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087860397 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FOSTRIECIN SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TXS63IX8M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of fostriecin?
A1: Fostriecin is a potent and selective inhibitor of protein phosphatases, primarily targeting protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4). [, , , , ]
Q2: How does fostriecin interact with its target phosphatases?
A2: Fostriecin binds to the catalytic subunit of PP2A and PP4. Its unsaturated lactone moiety is thought to form a covalent adduct with Cys269, a residue unique to PP2A, contributing to its selectivity. [, ]
Q3: What are the downstream effects of PP2A and PP4 inhibition by fostriecin?
A3: Inhibition of PP2A and PP4 disrupts critical cellular processes, including cell cycle regulation, leading to mitotic slippage, chromosome misalignment, and ultimately, apoptosis. [, , ]
Q4: How does fostriecin impact cell cycle progression?
A5: Fostriecin disrupts the mitotic entry checkpoint, leading to premature entry into mitosis. This results in chromosome condensation even in the absence of normal mitotic events like histone H1 hyperphosphorylation and p34cdc2 kinase activity. [, , ]
Q5: Can fostriecin override cell cycle arrest induced by other agents?
A6: Yes, fostriecin can force cells arrested in the cell cycle by DNA damaging agents or DNA replication inhibitors into mitosis, ultimately leading to mitotic catastrophe. []
Q6: What is the molecular formula and weight of fostriecin?
A7: Fostriecin has the molecular formula C19H31O8P and a molecular weight of 418.4 g/mol. []
Q7: What are some characteristic structural features of fostriecin?
A8: Fostriecin contains an α,β-unsaturated δ-lactone, a conjugated (Z,Z,E)-triene, and a phosphate ester. These structural elements contribute to its biological activity and interaction with its target phosphatases. [, , , ]
Q8: Is fostriecin stable under standard storage conditions?
A9: Fostriecin is known for its storage instability, which has hindered its clinical development. This instability is partly attributed to the reactive nature of the α,β-unsaturated δ-lactone moiety. [, , ]
Q9: What conditions can affect fostriecin stability?
A10: Fostriecin degradation is influenced by pH and temperature. It exhibits a U-shaped pH profile, showing both acid and base-catalyzed decomposition. []
Q10: What are the major degradation products of fostriecin?
A11: Under basic conditions, degradation products suggest lactone ring opening and potential Michael-type addition reactions. In acidic conditions, dehydration products and a C9-C11 phosphorinane derivative have been observed. []
Q11: Does fostriecin possess intrinsic catalytic activity?
A12: Fostriecin is primarily known as an enzyme inhibitor, specifically targeting protein phosphatases. It does not exhibit intrinsic catalytic activity itself. [, ]
Q12: Have computational methods been used to study fostriecin?
A13: Yes, computational modeling has been employed to understand fostriecin's interaction with PP2A. Molecular docking studies have helped visualize the binding mode and key interactions with the active site, including the proposed covalent bond formation with Cys269. []
Q13: How do structural modifications impact fostriecin's activity?
A14: Studies on fostriecin analogs have revealed crucial structure-activity relationships. For example, the C9-phosphate, C11-alcohol, and the (Z,Z,E)-triene are essential for potent PP2A inhibition. [, , , ]
Q14: What is the significance of the C4-C6 stereochemistry in fostriecin's lactone ring?
A15: Synthesis and evaluation of C4-C6 stereoisomers of the cytostatin lactone (a related compound) showed significantly reduced PP2A inhibition, highlighting the importance of the natural stereochemistry for activity. []
Q15: What strategies have been explored to improve fostriecin's stability?
A17: The total synthesis of fostriecin and its analogs has enabled the development of more stable derivatives. Modifications to the sensitive α,β-unsaturated δ-lactone moiety have been explored to enhance its stability. [, , ]
Q16: What is known about fostriecin's pharmacokinetic profile?
A18: Studies in rabbits using a high-pressure liquid chromatography assay revealed a short elimination half-life (11.95 ± 8.55 min) and rapid clearance following intravenous administration. []
Q17: Were any significant toxicological findings observed in preclinical studies?
A19: Rabbits administered fostriecin intravenously exhibited a transient increase in liver enzymes (AST and ALT), suggesting potential liver toxicity. []
Q18: What types of cancer cell lines are sensitive to fostriecin in vitro?
A20: Fostriecin has shown in vitro activity against a broad range of cancer cell lines, including ovarian, breast, and lung cancer. [, ]
Q19: Has fostriecin demonstrated in vivo antitumor activity?
A21: Yes, fostriecin has shown in vivo efficacy against L1210 and P388 leukemia models. []
Q20: Did fostriecin progress to clinical trials?
A22: Fostriecin entered Phase I clinical trials, but the trials were halted due to challenges related to drug stability and the inability to reach therapeutic doses without significant toxicity concerns. [, ]
Q21: What are the potential toxicities associated with fostriecin?
A24: Based on preclinical studies, fostriecin may cause liver toxicity, as indicated by elevated liver enzymes in rabbits. Further research is needed to fully characterize its safety profile. []
Q22: What analytical techniques have been employed to study fostriecin?
A25: Various techniques have been used to characterize and quantify fostriecin, including high-pressure liquid chromatography (HPLC), mass spectrometry (MS), nuclear magnetic resonance (NMR), and chiral gas chromatography (GC). [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.